Structural Basis for Antimalarial Activity Differentiation from Reversed Chloroquine Hybrid Compounds
The target compound serves as the core quinoline scaffold upon which 'reversed chloroquine' (RCQ) antimalarial compounds are constructed, as documented in US Patent US9493420B2 [1]. Unlike chloroquine (a 4-amino-7-chloroquinoline), the target compound's 4-hydroxy-3-carboxylic acid architecture represents a distinct pharmacophore that enables hybrid molecule design combining antimalarial activity with chloroquine resistance reversal. This patent establishes that quinoline analogs with 4-oxo/4-hydroxy and 3-carboxylic acid functionalities form the structural basis for RCQ compounds demonstrating superior efficacy against chloroquine-resistant Plasmodium falciparum strains compared to chloroquine alone.
| Evidence Dimension | Antimalarial Activity Against Chloroquine-Resistant P. falciparum |
|---|---|
| Target Compound Data | 4-Hydroxyquinoline-3-carboxylic acid scaffold serves as structural basis for RCQ hybrids |
| Comparator Or Baseline | Chloroquine (4-amino-7-chloroquinoline scaffold) |
| Quantified Difference | Not applicable - scaffold-level comparison. RCQ hybrids based on 4-hydroxyquinoline-3-carboxylic acid core show effectiveness against chloroquine-resistant strains where chloroquine fails. |
| Conditions | In vitro and in vivo Plasmodium falciparum assays described in US9493420B2 |
Why This Matters
This scaffold-level differentiation identifies CAS 63010-42-4 as a validated building block for next-generation antimalarial agents targeting drug-resistant parasites, distinguishing it from simple 4-aminoquinolines.
- [1] Peyton DH, Burgess S. Quinoline derivatives and uses thereof. United States Patent US 9,493,420 B2. November 15, 2016. View Source
